molecular formula C11H20O B12693002 (Z)-5-Undecenal CAS No. 68464-53-9

(Z)-5-Undecenal

Cat. No.: B12693002
CAS No.: 68464-53-9
M. Wt: 168.28 g/mol
InChI Key: YUWRJYGTNANDSM-SREVYHEPSA-N
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Description

Contextualization of (Z)-5-Undecenal within the Class of Unsaturated Aldehydes

This compound is an unsaturated fatty aldehyde, a specific type of unsaturated aliphatic aldehyde. ontosight.ai Its structure consists of an eleven-carbon straight chain with a cis-configured double bond located at the fifth carbon atom. ontosight.ai The chemical formula for this compound is C₁₁H₂₀O, and it has a molecular weight of 168.28 g/mol . ontosight.ainih.gov This compound is a colorless liquid and is soluble in organic solvents like ethanol (B145695) and ether, but has low solubility in water. ontosight.ai

Below is a table summarizing the key chemical identifiers for this compound.

Identifier Value
IUPAC Name(Z)-undec-5-enal nih.gov
Molecular FormulaC₁₁H₂₀O nih.gov
Molecular Weight168.28 g/mol nih.gov
CAS Number68464-53-9 nih.gov
InChIKeyYUWRJYGTNANDSM-SREVYHEPSA-N nih.gov
Canonical SMILESCCCCC/C=C\CCCC=O nih.gov

Overview of Current Academic Research Trajectories for Undecenal Compounds

Academic research on undecenal compounds is multifaceted, exploring their roles in chemical ecology, potential as therapeutic agents, and applications in synthetic chemistry.

Pheromonal Communication: Several undecenal isomers have been identified as key components of insect pheromones. For instance, (Z)-4-undecenal is a female-produced pheromone in Drosophila melanogaster that attracts both sexes. nih.govresearchgate.netnih.gov Research in this area focuses on understanding the biosynthesis of these compounds and their role in species-specific communication and reproductive isolation. nih.govresearchgate.net The olfactory receptors that detect these specific undecenal isomers are also a significant area of study. nih.govnih.gov

Flavor and Fragrance Chemistry: Undecenals are utilized in the flavor and fragrance industry. For example, 2-Undecenal is noted for its fresh, fruity, citrus-like aroma. fao.org Research investigates the relationship between the structure of different undecenal isomers and their resulting odor profiles. The position of the double bond significantly influences the olfactory properties of the molecule. perfumerflavorist.com

Synthetic Chemistry: Undecenals serve as versatile building blocks in organic synthesis. ontosight.aitandfonline.com Their aldehyde and alkene functional groups allow for a variety of chemical transformations. Research in this field includes the development of stereoselective methods for their synthesis, such as Z-selective cross-metathesis, and their use as starting materials for more complex molecules. tandfonline.comnih.gov For example, 10-undecenal (B94395) is a precursor for bioactive molecules.

Food Science and Lipid Oxidation: Unsaturated aldehydes, including undecenals, can be formed during the thermal oxidation of unsaturated fatty acids in culinary oils. mdpi.comresearchgate.net Research in food chemistry investigates the formation of these compounds during cooking processes and their impact on the flavor profile of foods. mdpi.comresearchgate.net

Antimicrobial Activity: Some long-chain aliphatic aldehydes have demonstrated antimicrobial properties. oup.com Studies have explored the in vitro activity of these compounds against various bacterial strains, suggesting their potential as antimicrobial agents. oup.com The effectiveness of these aldehydes can depend on the chain length and the presence of an α,β-double bond. oup.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68464-53-9

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

(Z)-undec-5-enal

InChI

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h6-7,11H,2-5,8-10H2,1H3/b7-6-

InChI Key

YUWRJYGTNANDSM-SREVYHEPSA-N

Isomeric SMILES

CCCCC/C=C\CCCC=O

Canonical SMILES

CCCCCC=CCCCC=O

Origin of Product

United States

Natural Occurrence and Biogenetic Investigations of Undecenal Compounds

Identification in Biological Systems

The identification of undecenal isomers in various biological systems highlights their roles as signaling molecules, flavor components, and metabolic byproducts. Research has primarily focused on isomers other than (Z)-5-Undecenal, which have been detected in a wide range of organisms.

Various isomers of undecenal have been identified in the volatile organic compounds (VOCs) and extracts of numerous species. For instance, 2-undecenal is a notable flavor component in cooked meats and has been identified as a key volatile in specific types of pork. nih.gov It has also been detected in beef gravy and certain plant species. europa.eu Another isomer, 10-undecenal (B94395), has been reported as a component of cucumber flavor. researchgate.net The vinegar fly, Drosophila melanogaster, produces the volatile pheromone (Z)-4-undecenal, which is crucial for mate-finding and communication. slu.seresearchgate.net The saturated fatty aldehyde, undecanal (B90771), is a known component of citrus essential oils. ebi.ac.ukmdpi.com

The following table summarizes the detection of various undecenal isomers in different biological sources.

Compound NameIsomerBiological SourceFinding
2-Undecenal(E)-isomerPork (Duroc, Ningxiang, and crosses)Identified as a main volatile flavor compound. nih.gov
2-Undecenal(E)-isomerBeef GravySuggested as a key contributor to aroma. europa.eu
2-UndecenalNot specifiedVegetable Oil (during oxidation)Detected as an oxidation product of oleic acid. researchgate.net
10-UndecenalNot specifiedCucumber (Cucumis sativus L.)Detected as a significant aldehyde component. researchgate.net
(Z)-4-Undecenal(Z)-isomerVinegar Fly (Drosophila melanogaster)Female-produced volatile pheromone for mate communication. slu.seresearchgate.net
UndecanalSaturatedCitrus Oils (Citrus reticulata)Component of essential oils. ebi.ac.ukmdpi.com

The natural occurrence of this compound is not as definitively established as its isomers. Some scientific literature identifies it as a naturally occurring unsaturated fatty aldehyde. ontosight.ai It has been suggested as a component of the cuticular lipids in certain insects and plants, where it may play a role in chemical communication or waterproofing the cuticle. ontosight.ai However, comprehensive chemical databases often lack entries specifying its natural sources, and some even note it as not found in nature, creating a degree of ambiguity. This suggests that while this compound is a known chemical entity, its presence as a natural product requires more definitive research and confirmation.

Detection of Undecenal Isomers in Organismal Headspace and Extracts

Proposed Biogenetic Pathways and Enzymatic Transformations

The biosynthesis of aldehydes, including undecenal isomers, is intrinsically linked to the metabolism of larger biomolecules, primarily fatty acids.

The primary precursors for the biogenesis of fatty aldehydes are polyunsaturated fatty acids (PUFAs). The well-studied lipoxygenase (LOX) pathway, for example, utilizes C18 fatty acids like linoleic acid and α-linolenic acid to produce a range of shorter-chain C6 and C9 aldehydes and alcohols, known as green leaf volatiles (GLVs). mdpi.comuliege.be This process involves the oxidation of the fatty acid followed by cleavage.

By extension, longer-chain aldehydes are also derived from fatty acid precursors. The formation of 1-undecene (B165158) and its corresponding aldehyde, 1-undecanal, in Pseudomonas species has been shown to originate from lauric acid (a C12 saturated fatty acid). nih.gov In this pathway, the terminal carboxylic acid group is removed. The α-oxidation pathway provides a direct route where a fatty acid (Cn) is converted to an aldehyde with one less carbon atom (Cn-1). nih.govresearchgate.net Therefore, the biogenesis of an 11-carbon undecenal would likely involve a precursor such as a 12-carbon (dodecenoic) or a modified longer-chain fatty acid.

Several key enzyme families are responsible for the transformation of fatty acids into aldehydes.

Lipoxygenases (LOXs) and Hydroperoxide Lyases (HPLs): In this pathway, LOX catalyzes the dioxygenation of polyunsaturated fatty acids to form fatty acid hydroperoxides. acs.org Subsequently, hydroperoxide lyase (HPL) cleaves these unstable intermediates to produce short-chain aldehydes and a corresponding oxo-acid. mdpi.comuliege.be This pathway is primarily associated with the production of C6 and C9 volatiles in wounded plants. msu.edu

α-Dioxygenases (α-DOXs): This enzyme family catalyzes the α-oxidation of fatty acids. ontosight.ainih.gov An α-DOX enzyme introduces an oxygen molecule to the α-carbon (C-2) of a fatty acid, forming a 2-hydroperoxy fatty acid intermediate. researchgate.netuniprot.org This intermediate can then spontaneously undergo decarboxylation to yield an aldehyde that is one carbon shorter than the original fatty acid substrate. nih.govresearchgate.net Notably, α-DOXs from cyanobacteria have shown a preference for medium-chain fatty acids (C10-C14), making them strong candidates for the biosynthesis of medium-chain aldehydes like undecenal. nih.gov

Carboxylic Acid Reductases (CARs): These enzymes catalyze the direct reduction of carboxylic acids to aldehydes. asm.org This reaction requires cofactors such as ATP and NADPH. google.com CARs exhibit a broad substrate range and can act on fatty acids from C4 to C18, providing a direct enzymatic route from a fatty acid to its corresponding aldehyde without chain shortening. asm.org

The following table details the key enzyme families involved in aldehyde biosynthesis from fatty acids.

Enzyme FamilyAbbreviationMechanism of ActionPrecursorProduct
Lipoxygenase / Hydroperoxide LyaseLOX / HPLSequential dioxygenation and cleavage of the fatty acid chain. mdpi.comacs.orgPolyunsaturated Fatty Acids (e.g., Linoleic Acid)Short-chain Aldehydes (e.g., Hexanal)
α-Dioxygenaseα-DOXOxygenation at the α-carbon followed by spontaneous decarboxylation. nih.govresearchgate.netFatty Acid (Cn)Aldehyde (Cn-1)
Carboxylic Acid ReductaseCARDirect reduction of the carboxylic acid group. asm.orggoogle.comFatty Acid (Cn)Aldehyde (Cn)

Chemical Ecology and Behavioral Interactions Mediated by Undecenals

Olfactory Communication and Species-Specific Signaling

(Z)-5-Undecenal and its analogs are crucial in mediating olfactory communication, which is vital for species-specific signaling. This form of chemical communication influences a range of behaviors essential for survival and reproduction.

Chemosensory Responses and Behavioral Assays for Undecenal Pheromones

The detection of this compound and related compounds is accomplished through specialized chemosensory neurons. Behavioral assays are instrumental in determining the function of these pheromones. For example, in the fruit fly Drosophila melanogaster, the volatile pheromone (Z)-4-undecenal, derived from the cuticular hydrocarbon (Z,Z)-7,11-heptacosadiene, elicits flight attraction in both males and females. researchgate.netnih.gov This response is critical for long-range mate finding. researchgate.net

Behavioral studies have demonstrated that the response to undecenal pheromones can be highly specific. For instance, while D. melanogaster is attracted to (Z)-4-undecenal, its close relative, D. simulans, which shares the same food resources, does not respond to this pheromone. researchgate.netnih.gov This specificity highlights the role of these compounds in species recognition.

Furthermore, sensory panel evaluations have shown that synthetic (Z)-4-undecenal possesses a distinct flavor that can be perceived even at the minute quantities produced by a single female fly. researchgate.net This indicates the high sensitivity of the chemosensory systems tuned to this compound.

Table 1: Behavioral Responses to Undecenal Pheromones

Species Compound Behavioral Response
Drosophila melanogaster (Z)-4-Undecenal Flight attraction in both sexes, courtship in experienced males. nih.govslu.senih.gov

Modulation of Social and Reproductive Behaviors by Undecenals

Undecenals play a significant role in modulating both social and reproductive behaviors. In D. melanogaster, (Z)-4-undecenal not only attracts flies from a distance but also elicits courtship behavior in experienced males. slu.senih.govsdbonline.org This demonstrates the dual function of a single pheromone in different behavioral contexts.

The interaction of undecenals with other chemical cues, such as food odors, can lead to sex-specific responses. For instance, a blend of vinegar and the female-produced (Z)-4-undecenal specifically attracts males, while a combination of vinegar and the male-produced pheromone, cis-vaccenyl acetate (B1210297), attracts females. nih.gov This highlights the complex interplay of different semiochemicals in guiding reproductive behaviors.

The influence of these pheromones extends to learned behaviors as well. Experienced D. melanogaster males learn to associate the presence of (Z)-4-undecenal with the potential for successful mating, thereby increasing their courtship efforts. sdbonline.org

Role of Undecenals in Reproductive Isolation Mechanisms

Differences in pheromone signaling, including the production and perception of undecenals, are a key factor in reproductive isolation between closely related species. researchgate.net Reproductive isolation mechanisms are a collection of behaviors and physiological processes that prevent different species from mating and producing viable offspring. libretexts.org These can be prezygotic barriers, which block reproduction before fertilization, or postzygotic barriers, which occur after a zygote has formed. libretexts.org

The species-specific nature of the response to (Z)-4-undecenal between D. melanogaster and D. simulans serves as a prezygotic reproductive barrier. researchgate.netnih.gov While D. melanogaster is attracted to this pheromone, D. simulans is not, which helps to prevent interspecific mating attempts. researchgate.netnih.gov The precursor to (Z)-4-undecenal, the cuticular hydrocarbon 7,11-heptacosadiene (7,11-HD), is also known to contribute to reproductive isolation between these two species during courtship. researchgate.netnih.govslu.se

This chemical divergence in signaling is thought to be a significant driver of speciation, where differences in sexual selection in isolated populations can lead to the evolution of distinct species that are reproductively incompatible. researchgate.net

Interspecies Olfactory Interactions Involving Undecenal Analogs

The study of undecenal analogs provides insights into the structure-activity relationships of olfactory receptors and can reveal broader ecological interactions. For instance, while (Z)-4-undecenal is a species-specific pheromone for D. melanogaster, other undecenal isomers and related aldehydes can elicit responses in different species.

In the codling moth, Cydia pomonella, a female-biased chemoreceptor, CpomOR22, has been found to respond to a range of saturated and unsaturated aldehydes, including undecanal (B90771), (Z)-4-undecenal, and (Z)-6-undecenal. researchgate.net This suggests a broader tuning of this receptor to related aldehyde structures.

Furthermore, the antagonistic interaction between the pheromone (Z)-4-undecenal and a food stimulus in D. simulans provides another example of interspecies olfactory interaction. researchgate.net The addition of (Z)-4-undecenal to a yeast volatile that is normally attractive to D. simulans eliminates the attraction, which could be an adaptive mechanism to avoid competition and unsuccessful mating attempts with D. melanogaster. researchgate.net

Molecular Basis of Olfactory Perception and Transduction

The perception of this compound and its analogs begins at the molecular level with the interaction of these volatile compounds with specific olfactory receptors (ORs). These receptors are typically G protein-coupled receptors (GPCRs) located on the surface of olfactory sensory neurons. acs.orgphysiology.orgkoreascience.krfrontiersin.orgoup.com

Identification and Functional Characterization of Olfactory Receptors Responsive to Undecenals

Significant progress has been made in identifying and characterizing the specific ORs that respond to undecenals. In Drosophila melanogaster, twin olfactory receptors, Or69aA and Or69aB, which are co-expressed in the same olfactory sensory neurons, have been identified as being tuned to food odorants and the female-produced pheromone (Z)-4-undecenal, respectively. researchgate.netnih.govnih.gov Specifically, Or69aB is the receptor for (Z)-4-undecenal. nih.gov

Functional characterization of these receptors is often carried out using heterologous expression systems, such as in Xenopus oocytes or transgenic Drosophila melanogaster. researchgate.net These systems allow researchers to test the response of a specific receptor to a wide range of chemical compounds. For example, the female-biased receptor CpomOR22 from the codling moth was expressed in Drosophila and Xenopus oocytes to confirm its response to undecanal and other aldehydes. researchgate.net

In humans, while not a pheromone, undecanal has been identified as a potent antagonist for the human olfactory receptor hOR17-4 (also known as OR1D2), which is activated by the floral odorant bourgeonal and is involved in sperm chemotaxis. acs.orgkoreascience.kroup.com This antagonistic relationship has been studied using in vitro assays, such as cAMP-mediated luciferase assays, to measure receptor activation and inhibition. researchgate.netnih.gov

Table 2: Characterized Olfactory Receptors Responsive to Undecenals

Species Receptor Ligand(s) Function
Drosophila melanogaster Or69aB (Z)-4-Undecenal nih.govfrontiersin.org Pheromone perception, flight attraction, courtship. nih.gov
Cydia pomonella (Codling Moth) CpomOR22 Undecanal, (Z)-4-undecenal, (Z)-6-undecenal researchgate.net Perception of plant volatiles. researchgate.net
Human hOR17-4 (OR1D2) Undecanal (antagonist) acs.orgkoreascience.kroup.com Antagonizes response to bourgeonal, potentially modulating sperm chemotaxis. physiology.orgkoreascience.kr

Neuroethological Investigations of Chemosensory Pathways Processing Undecenal Stimuli

Neuroethology, the study of the neural basis of natural behavior, provides critical insights into how animals detect and process chemical signals like undecenals from their environment. In insects, the perception of these aldehydes is a sophisticated process involving specialized chemosensory neurons and dedicated neural circuits that translate chemical information into behavioral responses. nih.govresearchgate.net The primary sites of olfactory detection are the antennae and maxillary palps, which are covered in hair-like structures called sensilla. nih.govactanaturae.ru Within these sensilla, olfactory sensory neurons (OSNs) express specific chemosensory receptors that bind to odorant molecules. actanaturae.rusdbonline.org

Insects possess three main families of chemosensory receptors: Odorant Receptors (ORs), Gustatory Receptors (GRs), and Ionotropic Receptors (IRs). nih.govrockefeller.edu The majority of pheromones and environmental odors are detected by the OR family. nih.gov Insect ORs are distinct from those in vertebrates; they function as ligand-gated ion channels and typically form a heterodimer, consisting of a specific, ligand-binding receptor protein (Or) and a conserved co-receptor known as Orco. actanaturae.rusdbonline.org

A prominent example of undecenal processing is found in the fruit fly, Drosophila melanogaster. The female-produced pheromone, (Z)-4-undecenal, is a key mediator of both long-range attraction and courtship behavior. nih.govslu.se Neuroethological studies have identified the specific olfactory channel responsible for its detection. d-nb.infonih.gov (Z)-4-undecenal is perceived by the olfactory receptor Or69aB, one of two isoforms encoded by the Or69a gene. d-nb.inforesearchgate.net These two receptor variants, Or69aA and Or69aB, are co-expressed in the same population of OSNs (ab9A neurons). d-nb.inforesearchgate.net Interestingly, the other variant, Or69aA, is tuned to food-related odorants, creating an olfactory channel with dual specificity for both sex and food cues. d-nb.infonih.gov

The activation of Or69aB-expressing neurons by (Z)-4-undecenal triggers a neural cascade that results in distinct behavioral outputs. Calcium imaging of the fly's primary olfactory center, the antennal lobe, reveals that (Z)-4-undecenal elicits specific glomerular activation patterns, which differ from those produced by food odors detected by the same neurons. slu.seresearchgate.net This neural discrimination is crucial for eliciting the appropriate context-dependent behavior, such as flight attraction for locating a potential mate. nih.govd-nb.info Further studies using transgenic flies, in which the function of Or69a neurons was disrupted, confirmed that these specific neurons are essential for the flight attraction response to (Z)-4-undecenal. d-nb.info

Research on other insects has also highlighted the role of undecenals. In the lesser waxmoth, Achroia grisella, n-undecanal is a crucial component of the male-produced sex attractant, working in concert with another aldehyde to attract females. bohrium.com Experiments showed that removing the antennae and labial palps, the primary olfactory organs, significantly suppressed the female's response to the pheromone, demonstrating the critical role of the olfactory pathway in mediating this behavior. bohrium.com Similarly, single sensillum recordings (SSR) in the codling moth, Cydia pomonella, have shown that its olfactory neurons are activated by unsaturated aldehydes, including (Z)-4-undecenal and (Z)-6-undecenal, identifying them as active ligands for its receptors. researchgate.net

Interactive Table 1: Neuroethological Findings on Undecenal Perception A summary of key research findings on the neural and behavioral responses to undecenal stimuli in selected insect species.

OrganismCompound(s)Receptor/NeuronKey FindingsCitations
Drosophila melanogaster (Fruit Fly)(Z)-4-UndecenalOr69aB in ab9A OSNsMediates long-range flight attraction and courtship; elicits specific glomerular activation in the antennal lobe. nih.govslu.sed-nb.inforesearchgate.net
Achroia grisella (Lesser Waxmoth)n-UndecanalAntennal OSNsComponent of male sex attractant; removal of antennae reduces female response. bohrium.com
Cydia pomonella (Codling Moth)(Z)-4-Undecenal, (Z)-6-UndecenalOlfactory ReceptorsIdentified as active ligands that stimulate olfactory neurons in single sensillum recordings. researchgate.net

Computational Approaches in Chemoreception and Ligand-Receptor Dynamics

Understanding the precise interactions between an odorant like this compound and its corresponding receptor at a molecular level presents a significant challenge for purely experimental methods. nih.gov Computational approaches, including molecular docking and molecular dynamics (MD) simulations, have become indispensable tools for investigating these ligand-receptor dynamics. frontiersin.orgresearchgate.net These in silico methods allow researchers to model the binding conformation of a ligand within a receptor's binding pocket and to predict the binding affinity, offering a detailed view of the molecular forces at play. nih.govbiologicalmodeling.org

Olfactory receptors (ORs) are typically G protein-coupled receptors (GPCRs) that possess seven transmembrane domains. frontiersin.org Due to the difficulty in crystallizing these membrane proteins, computational modeling is often used to predict their three-dimensional structure and simulate how they interact with ligands. nih.govresearchgate.net Molecular docking, for instance, predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This can reveal crucial information about the binding site's geometry and the types of interactions (e.g., hydrophobic, hydrogen bonds) that stabilize the complex. frontiersin.org

Molecular dynamics simulations take this a step further by modeling the movement of every atom in the ligand-receptor system over time. frontiersin.orgbiologicalmodeling.org This provides insights into the flexibility of the receptor, the stability of the ligand in the binding pocket, and the energetic landscape of the binding process. researchgate.net For example, MD simulations have been used to study the interaction of undecanal with porcine odorant-binding protein (pOBP). researchgate.net These studies have elucidated the role of specific amino acid residues, such as Tyr82, which acts as a "gate" to the hydrophobic binding cavity, and have quantified the significant role of van der Waals forces in the interaction energy. researchgate.net

Computational studies on mouse and human olfactory receptors have also provided valuable data. A mini-virtual screening using molecular docking found that undecanal binds effectively to the mouse olfactory receptor mOR-EG, suggesting it could act as a competitive inhibitor against other ligands for this receptor. nih.gov Further research using computational simulations has shown that undecanal can reduce the sensitivity of certain human olfactory receptors to other odorants, a phenomenon known as antagonism. frontiersin.org These predictive models are crucial for de-orphaning the vast number of olfactory receptors whose primary ligands are still unknown. nih.gov By screening large libraries of odorants against receptor models, computational approaches can prioritize candidates for experimental validation, accelerating the pace of discovery in chemosensory science. google.com

Interactive Table 2: Computational Studies of Undecenal-Receptor Interactions A summary of findings from computational modeling studies investigating the binding dynamics of undecanals with chemosensory proteins.

Study FocusMethod(s) UsedKey FindingsCitations
Undecanal and Porcine OBPMolecular Dynamics (MD) SimulationsCharacterized the dissociation pathway of undecanal; identified key residues (e.g., Tyr82) gating the binding cavity; showed van der Waals forces dominate the interaction energy. researchgate.net
Undecanal and Mouse ORMolecular DockingUndecanal binds favorably to the mOR-EG receptor's binding pocket, suggesting competitive inhibition. nih.gov
Undecanal and Human ORComputational SimulationsDemonstrated that undecanal can act as an antagonist, reducing the sensitivity of specific olfactory receptors to other odorants. frontiersin.org
General Ligand-Receptor BindingReversible Reaction Models, Stochastic DynamicsModels developed to predict binding probabilities and the most probable transition pathways for ligand-receptor interactions on a cell membrane. biologicalmodeling.orgarxiv.org

Analytical Chemistry Approaches for Undecenal Characterization and Profiling

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile organic compounds (VOCs) like (Z)-5-Undecenal. alfa-chemistry.compnas.orgwiley.com This powerful method combines the superior separation capabilities of gas chromatography with the precise mass analysis of mass spectrometry, enabling both the identification (qualitative analysis) and measurement (quantitative analysis) of specific compounds within a complex mixture. alfa-chemistry.comjeol.com

In the context of this compound, GC-MS is instrumental in separating it from other structurally similar compounds, such as isomers or other aldehydes, that may be present in a sample. alfa-chemistry.com The process involves introducing a vaporized sample into a long, thin capillary column. As the sample travels through the column, its components separate based on their chemical properties, such as boiling point and affinity for the column's stationary phase. Each compound exits the column at a characteristic time, known as its retention time.

Upon exiting the GC column, the separated compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This process fragments the molecules into a predictable pattern of charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. The mass spectrum of this compound serves as a chemical fingerprint, allowing for its positive identification by comparing it to reference spectra from databases like the NIST Mass Spectrometry Data Center or by analyzing the fragmentation pattern. nih.gov

For quantitative analysis, the area of the chromatographic peak corresponding to this compound is measured. jeol.comchromforum.org This area is directly proportional to the amount of the compound present in the sample. By using a known concentration of a standard compound, either an internal or external standard, a calibration curve can be created to accurately determine the concentration of this compound in the unknown sample. jeol.commdpi.com In some cases, selected ion monitoring (SIM) mode is used to enhance sensitivity for trace-level quantification by focusing the mass spectrometer on specific, characteristic ions of the target analyte. jeol.com

Table 1: GC-MS Data for this compound and Related Compounds

CompoundRetention Index (Non-polar column)Key Mass Spectral Fragments (m/z)
This compound109041, 55, 69, 82, 96
(E)-2-Undecenal133741, 55, 69, 83, 97
Undecanal (B90771)Not specified in provided contextNot specified in provided context

Data compiled from publicly available spectral databases and research articles. nih.govnih.gov The retention index is a relative measure of where a compound elutes from a GC column.

Coupled Electrophysiological Techniques in Chemical Analysis (e.g., GC-Single Sensillum Recording)

To understand the biological relevance of this compound, particularly as a semiochemical (a chemical involved in communication), analytical techniques are often coupled with electrophysiological assays. These methods directly measure the response of an insect's olfactory system to chemical stimuli. Gas Chromatography-Electroantennographic Detection (GC-EAD) and Gas Chromatography-Single Sensillum Recording (GC-SSR) are two prominent examples. wiley.comscielo.br

In a GC-EAD setup, the effluent from the gas chromatograph is split into two paths. One path leads to the standard detector (like a Flame Ionization Detector or a Mass Spectrometer), while the other is directed over an insect's antenna. scielo.br Electrodes placed on the antenna record the total electrical activity, or electroantennogram (EAG), which represents the summed response of many olfactory sensory neurons. When a biologically active compound, such as this compound, elutes from the GC column and passes over the antenna, it can elicit a significant change in the EAG signal. wiley.com This provides a powerful screening tool to identify which compounds in a complex mixture are detected by the insect's olfactory system.

GC-Single Sensillum Recording (GC-SSR) offers even greater specificity. Instead of recording from the entire antenna, a fine tungsten electrode is inserted into a single olfactory sensillum, the hair-like structures on the antenna that house the olfactory sensory neurons. researchgate.netmdpi.comresearchgate.net This allows for the measurement of action potentials (spikes) from individual neurons. By coupling this technique with GC, researchers can pinpoint the specific neuron(s) that respond to this compound as it elutes from the column. researchgate.netnih.gov This level of detail is crucial for understanding the neural coding of olfactory information and for identifying the specific olfactory receptors involved in detecting this aldehyde. For instance, studies have used GC-SSR to demonstrate the response of specific olfactory sensory neurons in Drosophila melanogaster to (Z)-4-undecenal. researchgate.netnih.gov

Table 2: Electrophysiological Responses to Undecenal Isomers

TechniqueInsect SpeciesCompoundObserved Response
GC-SSRDrosophila melanogaster(Z)-4-UndecenalStrong activation of ab9A olfactory sensory neurons. researchgate.netnih.gov
GC-SSRTransgenic Drosophila melanogaster expressing SmyoOR3.4(Z)-6-UndecenalEnhanced spiking at nanogram doses. mdpi.com
GC-EAGCimex lectularius (Bed bug)(E)-2-UndecenalElicited antennal response. nih.gov

Advanced Headspace Sampling and Volatile Organic Compound Profiling

Before this compound can be analyzed by GC-MS, it must first be collected from its source. Advanced headspace sampling techniques are employed to capture the volatile organic compounds (VOCs) released by an organism or material into the surrounding air. gcms.czelementlabsolutions.com These methods are particularly useful for studying the chemical profile of living organisms without invasive procedures.

Solid-Phase Microextraction (SPME) is a widely used, solvent-free technique for headspace analysis. mdpi.comresearchgate.net It involves exposing a fused-silica fiber coated with a specific stationary phase to the headspace of a sample. Volatile compounds, including this compound, adsorb onto the fiber. The fiber is then retracted and inserted directly into the hot injection port of a gas chromatograph, where the trapped analytes are desorbed and transferred to the GC column for analysis. mdpi.com The choice of fiber coating is critical and depends on the polarity and volatility of the target compounds. For instance, a polydimethylsiloxane (B3030410) (PDMS) fiber is commonly used for a broad range of nonpolar to moderately polar VOCs. researchgate.net

Dynamic headspace sampling, or purge-and-trap, is another powerful technique. elementlabsolutions.com In this method, an inert gas is passed over or through the sample, carrying the emitted volatiles onto an adsorbent trap. The trapped compounds are then thermally desorbed and cryo-focused at the head of the GC column. This technique allows for the collection of volatiles from a larger volume of air over a longer period, which can be advantageous for detecting trace-level compounds. An innovative headspace collecting device has been developed for the precise regulation of mass flow and total gas volume, enabling accurate qualitative and quantitative comparisons of VOCs in headspace samples. frontiersin.org

These headspace sampling methods, when combined with GC-MS, provide a comprehensive profile of the volatile compounds emitted by a source, allowing researchers to identify and quantify this compound within its natural chemical context. frontiersin.orgcabidigitallibrary.org

Bioassay-Guided Fractionation and Identification Procedures

The discovery of biologically active compounds like this compound often begins with a process called bioassay-guided fractionation. alfa-chemistry.com This systematic approach involves separating a complex biological extract into simpler fractions and testing each fraction for a specific biological activity.

The process starts with a crude extract from a natural source, such as an insect gland or host-plant volatiles. This extract is then subjected to a separation technique, typically a form of chromatography like liquid chromatography (LC) or flash chromatography. This initial separation divides the extract into several fractions based on the chemical properties of the constituent compounds.

Each fraction is then tested in a relevant bioassay. For a potential pheromone like this compound, the bioassay might involve observing an insect's behavioral response (e.g., attraction, aggregation) or measuring an electrophysiological response (e.g., EAG). The fraction that shows the highest activity is selected for further fractionation. This iterative process of separation and bioassay is repeated, with each step yielding simpler, yet more potent, fractions.

Once a single active compound is isolated, its chemical structure is elucidated using a combination of analytical techniques. High-resolution GC-MS provides the molecular weight and elemental composition, while other spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about the compound's structure, including the position and geometry of double bonds. scielo.br The final identification is confirmed by comparing the analytical data and biological activity of the isolated natural product with that of a synthetically produced standard. scielo.br This rigorous process ensures the unambiguous identification of the active compound, such as the identification of (Z)-tricos-11-ene as a sex pheromone in the soldier beetle Chauliognathus fallax through a similar workflow. scielo.br

Structure Activity Relationship Studies of Undecenal Compounds

Investigation of Molecular Determinants for Biological Activity within the Undecenal Class

The biological activity of undecenal compounds is intrinsically linked to their molecular structure. Key determinants include the length of the carbon chain, the position and geometry of the double bond, and the presence of the aldehyde functional group. The aldehyde group, being electrophilic, can react with nucleophiles such as amino and thiol groups found in proteins and DNA. essencejournal.com

The length of the carbon chain is a critical factor influencing bioactivity. For instance, studies on alkenals have shown that their activity can be correlated with the length of the carbon chain. essencejournal.com Within the undecenal family, which consists of an 11-carbon chain, the specific placement of the double bond creates different isomers, each with potentially distinct biological profiles.

While specific SAR studies focused solely on (Z)-5-Undecenal are not extensively documented in the public literature, research on related aldehydes provides valuable insights. For example, in a study of various aldehydes, (E)-2-undecenal was found to be a more potent inhibitor of quorum sensing in Vibrio spp. compared to cinnamaldehyde. plos.org This suggests that the undecenal backbone is a promising scaffold for biological activity. Furthermore, 2-undecenal has been identified as a significant volatile flavor compound in certain foods, indicating its ability to interact with sensory receptors. mdpi.com

The following table summarizes the key molecular features of undecenal compounds and their potential influence on biological activity, based on studies of related aldehydes.

Molecular DeterminantInfluence on Biological Activity
Aldehyde Group The reactive aldehyde can form covalent bonds with biological nucleophiles, contributing to various biological effects. essencejournal.com
Carbon Chain Length (11 carbons) The specific length of the alkyl chain influences the compound's lipophilicity and its fit within receptor binding pockets. essencejournal.com
Position of the Double Bond The location of the C=C bond affects the molecule's overall shape and electronic properties, which are critical for receptor recognition.
Geometry of the Double Bond (Z/cis) The cis configuration of the double bond in this compound results in a bent molecular shape, which will be selectively recognized by specific receptors compared to its trans counterpart.

Design and Evaluation of Structural Analogs for Enhanced or Modified Bioactivity

The design and evaluation of structural analogs are a rational approach to optimize the biological activity of a lead compound. For the undecenal class, this involves systematically modifying the core structure to probe for enhanced or altered bioactivity. While specific examples of analog design based on this compound are limited in available research, the principles can be inferred from studies on similar molecules.

One common strategy is to vary the length of the alkyl chain. In a study on pheromone analogs of (Z)-5-decenyl acetate (B1210297), a compound structurally similar to this compound, altering the chain length was shown to be a key factor in its interaction with a hydrophobic part of the target protein. researchgate.net This suggests that analogs of this compound with shorter or longer carbon chains would likely exhibit different bioactivities.

Another approach is to modify the functional group. Replacing the aldehyde with other functional groups, such as an alcohol or an ester, would significantly alter the compound's reactivity and polarity, leading to different biological effects. For instance, the pheromone analog studies often involve comparing acetates and alcohols to the parent aldehyde. researchgate.net

Introducing additional functional groups or unsaturation can also lead to novel activities. For example, studies on dienic analogs of pheromones have shown that the position of an additional double bond can be highly sensitive in determining biological activity. researchgate.net

The table below outlines potential structural modifications to the this compound scaffold and the expected impact on its bioactivity based on general principles of medicinal chemistry and SAR studies of analogous compounds.

Structural ModificationRationale for DesignExpected Impact on Bioactivity
Varying Alkyl Chain Length To probe the size constraints of the receptor's hydrophobic pocket. researchgate.netShorter or longer chains may decrease or in some cases increase binding affinity and subsequent biological response.
Isomerization of the Double Bond To investigate the importance of the cis geometry for receptor binding.The trans isomer, (E)-5-Undecenal, would likely have a different and potentially lower affinity for the same receptor.
Modification of the Aldehyde Group To alter the compound's reactivity and polarity.Replacing the aldehyde with a less reactive group like an alcohol or ester could change the mechanism of action from covalent modification to non-covalent binding.
Introduction of Additional Functional Groups To explore new interactions with the receptor.Adding groups like hydroxyls or methyls could introduce new hydrogen bonding or steric interactions, respectively, potentially enhancing or altering the bioactivity.

Mechanistic Models of Ligand-Receptor Interaction

Understanding how this compound and its analogs interact with their biological receptors at a molecular level requires the development of mechanistic models. These models are often based on a combination of experimental data from SAR studies and computational methods.

In the context of olfaction, which is a likely biological role for a volatile aldehyde like this compound, the interaction with olfactory receptors (ORs) is of primary interest. ORs are a class of G protein-coupled receptors (GPCRs). sdbonline.org The "one receptor-one ORN" model suggests that individual olfactory receptor neurons express a single type of OR, which is responsible for its complete odor response spectrum. sdbonline.org

Mechanistic models for ligand-receptor interactions in olfaction often consider the following aspects:

Binding Affinity: This is determined by the sum of all intermolecular forces between the ligand and the receptor, including hydrophobic interactions, hydrogen bonds, and van der Waals forces. The specific shape and electronic properties of this compound will dictate its binding affinity for a particular OR.

Receptor Activation: Upon binding, the ligand induces a conformational change in the receptor, which initiates an intracellular signaling cascade. For aldehydes, the potential for covalent bond formation with the receptor could lead to a more prolonged or irreversible activation.

Selectivity: The vast number of ORs allows for the discrimination of a wide range of odorants. A given undecenal isomer will likely activate a specific subset of ORs.

Computational approaches, such as molecular modeling, can be used to predict the binding mode of a ligand within a receptor's binding site. These models can help to rationalize the observed SAR data and guide the design of new analogs with improved properties. For example, a model might suggest that the bent shape of this compound fits into a specific pocket in the receptor, while the linear shape of a saturated analog like undecanal (B90771) does not fit as well.

A general model for odor detection thresholds considers both simple transport processes and specific ligand-receptor interactions. oup.com While transport processes are sensitive to general physicochemical properties, specific interactions are highly dependent on the precise molecular structure. oup.com This highlights the importance of the unique structural features of this compound in its biological function.

The table below summarizes the key components of a mechanistic model for the interaction of this compound with a hypothetical receptor.

Model ComponentDescriptionRelevance to this compound
Receptor Binding Site A specific pocket on the receptor protein that accommodates the ligand.The size and shape of the binding site would be complementary to the bent structure of this compound.
Ligand Conformation The three-dimensional arrangement of the ligand when it binds to the receptor.The cis double bond imposes a rigid bend in the carbon chain, which is a key feature for recognition.
Key Interactions The specific non-covalent and potentially covalent bonds formed between the ligand and the receptor.The aldehyde group may form a covalent bond with a nucleophilic residue (e.g., lysine (B10760008) or cysteine) in the binding site, while the alkyl chain engages in hydrophobic interactions.
Signal Transduction The process by which ligand binding is converted into a cellular response.The conformational change in the receptor upon binding of this compound would activate downstream signaling pathways.

Future Research Directions and Emerging Paradigms in Undecenal Research

Elucidation of Specific Biological Roles of (Z)-5-Undecenal in Diverse Organisms

While research has identified this compound as a naturally occurring unsaturated fatty aldehyde, its specific biological functions across a wide range of organisms remain largely under-explored. ontosight.ai It is known to be a component of cuticular lipids in some insects and plants, suggesting potential roles in chemical communication, defense, or waterproofing. ontosight.ai However, detailed studies are needed to confirm these hypotheses and to uncover other potential roles.

In the context of insects, some research has focused on related undecenals as pheromones. For instance, (Z)-4-undecenal is a female-produced pheromone in Drosophila melanogaster that mediates flight attraction and courtship. slu.sefao.orgresearchgate.net This compound is derived from the oxidation of the cuticular hydrocarbon (Z,Z)-7,11-heptacosadiene. slu.sebiorxiv.orgnih.gov The activation of specific olfactory receptors by these aldehydes is crucial for species-specific communication. slu.sefao.orgresearchgate.net In the red-belted clearwing moth, Synanthedon myophaeformis, olfactory receptors have shown activation by (Z)-4-undecenal, hinting at its potential ecological relevance, possibly through structural similarity to other behaviorally active aldehydes. mdpi.com Future research should aim to identify the specific receptors for this compound in various insect species and elucidate the corresponding behavioral responses.

Beyond insects, the roles of this compound in other organisms are even less understood. The compound has been detected in some food products, but its significance in these contexts is not yet clear. The exploration of its function in plants, fungi, and bacteria could reveal novel biological activities. For example, some aldehydes possess antimicrobial properties, and investigating this for this compound could open new avenues for research. ontosight.ai

Integration of Omics Data for Comprehensive Understanding of Undecenal Metabolism and Signaling

A comprehensive understanding of the biosynthesis, degradation, and signaling pathways of this compound necessitates the integration of various "omics" data, including genomics, transcriptomics, proteomics, and metabolomics. This approach, often referred to as Multi-Omics Factor Analysis (MOFA), can disentangle complex biological processes and identify key regulatory networks. embopress.org

Metabolomics can be employed to identify and quantify this compound and related metabolites in different tissues and under various conditions. For instance, headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME/GC-MS) is a powerful technique for analyzing volatile organic compounds, including aldehydes. nih.gov This has been used to study volatile profiles in various organisms, such as in different pig breeds where 2-undecenal was identified as a key volatile flavor compound. mdpi.com

Transcriptomics (RNA-sequencing) can identify genes that are differentially expressed in response to this compound or under conditions where its production is altered. This can provide clues about the enzymes involved in its metabolism and the receptors and signaling components that mediate its effects. researchgate.netmdpi.com For example, in the silkworm Bombyx mori, aldehyde oxidases (AOXs) have been identified in the pheromone gland and are known to metabolize various aldehydes, suggesting a role in pheromone degradation or detoxification. nih.gov Identifying the specific AOXs or other enzymes that act on this compound would be a key step.

Proteomics can identify the proteins that are directly involved in the binding, transport, and metabolism of this compound. This includes olfactory receptors (ORs) in insects, which are responsible for detecting aldehyde pheromones. nih.govmdpi.comnih.gov Heterologous expression systems, such as in Drosophila melanogaster or Xenopus oocytes, are valuable tools for deorphanizing these receptors and determining their ligand specificity. mdpi.comnih.gov

By integrating these omics datasets, researchers can construct detailed models of the metabolic and signaling pathways of this compound. This will provide a more holistic view of its biological significance and how it is regulated within an organism.

Exploration of Undecenals in Non-Model Organisms and Undescribed Ecological Contexts

Much of the current knowledge on undecenals comes from studies on a limited number of model organisms, primarily Drosophila melanogaster. slu.sefao.orgresearchgate.netbiorxiv.orgnih.govresearchgate.net To gain a broader understanding of the roles of these compounds, it is crucial to expand research into non-model organisms and diverse ecological settings.

The presence of undecenals and related aldehydes has been reported in a variety of contexts, suggesting widespread importance. For example, long-chain aldehydes are being investigated as potential semiochemicals for the African elephant, Loxodonta africana. frontiersin.org In the giant panda, certain aldehydes have been identified as putative semiochemicals based on their affinity for specific odorant-binding proteins. frontiersin.org These findings highlight the potential for aldehydes to function as chemical signals in mammals, a role that is well-established in insects.

Investigating the production and perception of undecenals in a wider range of insects is also warranted. The chemical communication systems of many insect species are still poorly understood, and undecenals may play a role in species recognition, mate attraction, or defense. For instance, studies on bed bugs have shown species-specific differences in the quantities of various aldehydes they produce, which may be significant for intra- and interspecific communication. mdpi.comchowyang.com

Furthermore, exploring the role of undecenals in plant-insect interactions, microbial communication, and other ecological contexts could reveal novel functions. Plants are known to release a variety of volatile organic compounds, including aldehydes, in response to herbivory or to attract pollinators. nih.gov Understanding how this compound fits into these complex chemical landscapes is a key area for future research.

Development of Novel Analytical and Synthetic Tools for Undecenal Research

Advancements in analytical and synthetic chemistry are essential for progressing our understanding of this compound. The development of more sensitive and selective analytical methods will enable the detection and quantification of this compound at physiologically relevant concentrations.

Analytical Tools: Current methods for aldehyde detection often involve derivatization followed by chromatographic separation, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS). mdpi.commdpi.comnih.govresearchgate.netrsc.org While powerful, these methods can be improved. The development of real-time monitoring techniques, such as proton-transfer-reaction mass spectrometry (PTR-MS), could provide dynamic information on the release of this compound in living organisms. rsc.org Additionally, creating novel sensors for the specific detection of this compound would be highly beneficial for field studies and high-throughput screening.

Analytical TechniqueDescriptionApplication in Aldehyde Research
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their physicochemical properties and identifies them by their mass-to-charge ratio.Widely used for the identification and quantification of aldehydes in biological samples. biorxiv.orgnih.govmdpi.com
High-Performance Liquid Chromatography (HPLC) Separates compounds in a liquid mobile phase based on their interaction with a stationary phase. Often used with derivatization for aldehyde analysis.A common method for the quantitative analysis of biogenic amines and aldehydes. mdpi.commdpi.com
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) Allows for the real-time, online detection of volatile organic compounds with high sensitivity.Can be used for the in-vivo monitoring of aldehyde emissions. rsc.org
Thin-Layer Chromatography (TLC) A simple and rapid method for the separation and qualitative analysis of small amounts of substances.Useful for initial screening and qualitative analysis of aldehydes. mdpi.commdpi.com

Synthetic Tools: The efficient and stereoselective synthesis of this compound and its analogs is crucial for conducting biological assays and for developing potential applications. While synthetic routes for related compounds exist, such as the Wittig reaction for producing fluorinated analogs of pheromones, new and improved methods are always desirable. csic.estandfonline.comunigoa.ac.in The development of novel, metal-free catalysts for the efficient conversion of esters to aldehydes represents a significant advancement in this area, offering a safer and more environmentally friendly approach to aldehyde production. hun-ren.hu Such methods could be adapted for the synthesis of this compound. The ability to synthesize isotopically labeled versions of this compound would also be invaluable for metabolic tracer studies.

Q & A

Basic Research Question

  • Methodological Answer : The synthesis of this compound typically employs olefin metathesis or Wittig reactions. To ensure stereochemical control, reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) must be optimized. For validation, use gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight and nuclear magnetic resonance (NMR) spectroscopy (particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR) to resolve the Z-configuration via coupling constants and chemical shifts. Cross-validate with Fourier-transform infrared spectroscopy (FTIR) to confirm aldehyde functional groups .

How can researchers design experiments to mitigate isomerization of this compound during storage or analysis?

Intermediate Research Question

  • Methodological Answer : Isomerization risks arise from heat, light, or acidic/basic conditions. Experimental design should include:
    • Stability assays : Store samples in inert atmospheres (argon/nitrogen) at –20°C and test over time using HPLC with chiral columns.
    • pH control : Buffer solutions (pH 6–7) minimize aldehyde reactivity.
    • Kinetic studies : Monitor isomerization rates via UV-Vis spectroscopy under varying conditions.
      Report uncertainties in storage protocols and analytical reproducibility .

What statistical approaches are appropriate for resolving contradictions in reported bioactivity data for this compound?

Advanced Research Question

  • Methodological Answer : Contradictions may stem from variability in sample purity, assay conditions, or biological models. Use:
    • Meta-analysis : Aggregate data from peer-reviewed studies, applying random-effects models to account for heterogeneity.
    • Sensitivity analysis : Test how assay parameters (e.g., concentration, incubation time) affect outcomes.
    • Multivariate regression : Identify confounding variables (e.g., solvent choice, cell line viability).
      Transparently report confidence intervals and effect sizes .

How should researchers structure tables to present thermodynamic and kinetic data for this compound effectively?

Q. Methodological Guidance

  • Answer : Tables must include:
    • Thermodynamic data : Enthalpy (ΔH\Delta H), entropy (ΔS\Delta S), and Gibbs free energy (ΔG\Delta G) values, with uncertainties (e.g., ±0.1 kJ/mol).
    • Kinetic parameters : Rate constants (kk), activation energy (EaE_a), and half-life (t1/2t_{1/2}), derived from Arrhenius plots.
    • Statistical annotations : Standard deviations, sample sizes (nn), and p-values for comparative studies.
      Use ANOVA or t-tests to validate significance, referencing computational methods (e.g., DFT calculations) if applicable .

What methodologies address the challenge of quantifying trace this compound in complex biological matrices?

Advanced Research Question

  • Methodological Answer :
    • Sample preparation : Use solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) with non-polar solvents.
    • Analytical techniques : Employ GC-MS/MS in selected reaction monitoring (SRM) mode for sensitivity. Calibrate with isotope-labeled internal standards (e.g., 13C^{13}\text{C}-Undecenal) to correct matrix effects.
    • Limit of detection (LOD) : Validate via serial dilution to 0.1 ppm, ensuring signal-to-noise ratios >3:1.
      Cross-reference with high-resolution mass spectrometry (HRMS) for structural confirmation .

How can computational modeling predict the reactivity of this compound in novel catalytic systems?

Advanced Research Question

  • Methodological Answer :
    • Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
    • Molecular dynamics (MD) : Simulate interaction energies between this compound and catalysts (e.g., transition metals).
    • QSAR models : Corrate electronic parameters (e.g., Hammett constants) with experimental reaction rates.
      Validate predictions with bench-scale experiments and report deviations >5% as model limitations .

What ethical considerations arise when handling this compound in toxicological studies?

Intermediate Research Question

  • Methodological Answer :
    • Hazard communication : Clearly document flammability, volatility, and potential irritant effects in SDS.
    • Institutional Review Board (IRB) compliance : For in vivo studies, justify sample sizes using 3R principles (Replacement, Reduction, Refinement).
    • Data transparency : Disclose conflicts of interest and raw data availability in publications.
      Reference guidelines from OECD 423 for acute toxicity testing .

How can researchers ensure reproducibility in synthesizing this compound across laboratories?

Basic Research Question

  • Methodological Answer :
    • Standardized protocols : Publish detailed synthetic procedures (e.g., catalyst loading, reaction time).
    • Interlaboratory studies : Share samples for cross-validation via round-robin testing.
    • Analytical calibration : Use certified reference materials (CRMs) for instrument alignment.
      Report % yield, purity (via GC area%), and stereoselectivity metrics in all communications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.